Kinase Inhibition Potential: Comparative Binding Affinity in the Benzothiazole-ylidene Class
While direct IC50 data for compound 895442-14-5 is not publicly available, the benzothiazole-2(3H)-ylidene scaffold demonstrates nanomolar inhibition of GSK3-beta and JNK3. A structurally related compound, 2-(benzo[d]thiazol-2(3H)-ylidene)-2-(2-(2-(pyridin-3-yl)ethylamino)pyrimidin-4-yl)acetonitrile, exhibits an IC50 of 40 nM against GSK3-beta and 70 nM against JNK3 [1]. The 2,3-dimethoxybenzamide substitution in 895442-14-5 is predicted to further modulate hinge-region hydrogen bonding, potentially shifting this affinity profile relative to the unsubstituted benzamide analogs [2].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | 2-(benzo[d]thiazol-2(3H)-ylidene)-2-(2-(2-(pyridin-3-yl)ethylamino)pyrimidin-4-yl)acetonitrile: GSK3-beta IC50 = 40 nM; JNK3 IC50 = 70 nM |
| Quantified Difference | N/A (class-level inference) |
| Conditions | In vitro kinase inhibition assay, 20 µM ATP |
Why This Matters
For researchers probing kinase targets, the specific substitution pattern of 895442-14-5 offers a distinct starting point for SAR exploration compared to commercially available reference inhibitors.
- [1] BindingDB. BDBM50169959: 2-(benzo[d]thiazol-2(3H)-ylidene)-2-(2-(2-(pyridin-3-yl)ethylamino)pyrimidin-4-yl)acetonitrile. Affinity Data: IC50 40 nM (GSK3-beta), 70 nM (JNK3). View Source
- [2] Hoffmann-La Roche Inc. Substituted benzothiazole amide derivatives. US Patent 6,727,247 B2, 2004. View Source
